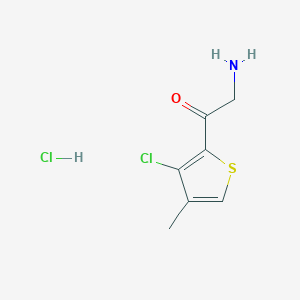

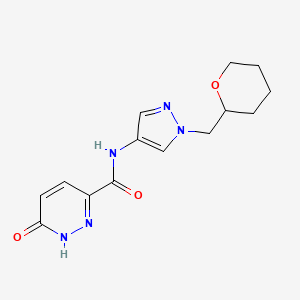

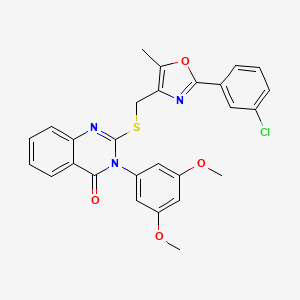

![molecular formula C21H24N4O4S3 B2576138 (4-(4-Metoxibenzo[d]tiazol-2-il)piperazin-1-il)(1-(tiofen-2-ilsulfonil)pirrolidin-2-il)metanona CAS No. 1097638-90-8](/img/structure/B2576138.png)

(4-(4-Metoxibenzo[d]tiazol-2-il)piperazin-1-il)(1-(tiofen-2-ilsulfonil)pirrolidin-2-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C21H24N4O4S3 and its molecular weight is 492.63. The purity is usually 95%.

BenchChem offers high-quality (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados de indol, que comparten una estructura similar con el compuesto en cuestión, se ha descubierto que poseen actividad antiviral . Por ejemplo, los derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido han mostrado actividad inhibitoria contra la influenza A .

Actividades antiinflamatorias y analgésicas

Los compuestos con estructuras similares al compuesto en cuestión, como (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida, han demostrado actividades antiinflamatorias y analgésicas .

Actividad anticancerígena

Los derivados sustituidos de (1-(bencil)-1H-1,2,3-triazol-4-il)(piperazin-1-il)metanona han mostrado actividad citotóxica contra varias líneas celulares cancerosas, incluidas BT-474, HeLa, MCF-7 y NCI-H460 . Esto sugiere que el compuesto en cuestión también puede tener aplicaciones anticancerígenas potenciales.

Inhibición de la polimerización de tubulina

Se ha descubierto que el compuesto 10ec, un derivado de (1-(bencil)-1H-1,2,3-triazol-4-il)(piperazin-1-il)metanona sustituido, inhibe la polimerización de tubulina . Esto sugiere que el compuesto en cuestión también puede tener potencial como un inhibidor de la polimerización de tubulina.

Inducción de apoptosis

También se ha descubierto que el compuesto 10ec induce la apoptosis en las células BT-474 . Esto sugiere que el compuesto en cuestión también puede tener potencial como inductor de apoptosis.

Arresto del ciclo celular

Se ha descubierto que el compuesto 10ec induce el arresto del ciclo celular en la fase sub-G1 y G2/M . Esto sugiere que el compuesto en cuestión también puede tener potencial como un inductor del arresto del ciclo celular.

Mecanismo De Acción

Target of Action

Compounds with benzothiazole and piperazine moieties have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Mode of Action

These compounds often act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit various biological activities as oxidosqualene cyclase inhibitors .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Some benzothiazole derivatives have been found to have antibacterial and antifungal activities .

Análisis Bioquímico

Biochemical Properties

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit tubulin polymerization, a critical process in cell division . This inhibition is achieved through binding to the colchicine binding site on tubulin, thereby preventing the formation of microtubules . Additionally, the compound may interact with other biomolecules, such as receptors and signaling proteins, modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including BT-474, HeLa, and MCF-7 . The compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . Furthermore, it affects cell cycle progression by causing cell cycle arrest at specific phases, such as the G2/M phase . These cellular effects highlight the potential of the compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone exerts its effects through several mechanisms. The compound binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as kinases and transcription factors, modulating their activity and influencing gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its ability to induce apoptosis and cell cycle arrest in cancer cells, even after prolonged exposure . These findings suggest that the compound’s effects are sustained over time, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone: is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways ensure the compound’s clearance from the body and influence its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific cellular components .

Subcellular Localization

The subcellular localization of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other molecular targets . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity . Additionally, the presence of targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy .

Propiedades

IUPAC Name |

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S3/c1-29-16-6-2-7-17-19(16)22-21(31-17)24-12-10-23(11-13-24)20(26)15-5-3-9-25(15)32(27,28)18-8-4-14-30-18/h2,4,6-8,14-15H,3,5,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOSIHKWOHHLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

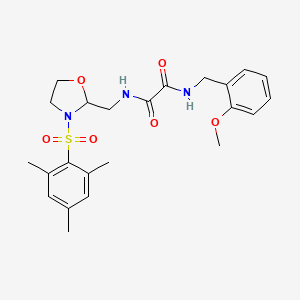

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2576055.png)

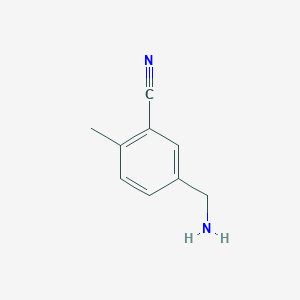

![3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2576067.png)

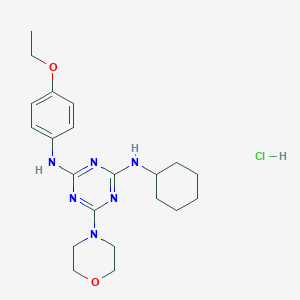

![N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2576070.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576074.png)